3,5-Diphenyl-1-(4-biphenylyl)formazan

Description

General Overview of Formazan (B1609692) Derivatives in Organic Chemistry

The study of formazan compounds dates back more than a century, with the first synthesis credited to Friese in 1875, who produced a cherry-red compound by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane. nih.gov This initial discovery was followed by a pivotal development in 1894 when von Pechmann and Runge successfully oxidized a formazan to produce the first tetrazolium salt. nih.govhacettepe.edu.tr This established the reversible redox relationship between the intensely colored formazans and the typically colorless tetrazolium salts, a characteristic that would become central to their application. hacettepe.edu.tr

The significance of formazans lies in their diverse applications, which stem from their unique chemical and physical properties. They are widely recognized for their use as dyes and as ligands in the formation of highly colored metal complexes (chelates). wikipedia.org A major area of their application is in biology and histochemistry, where the reduction of tetrazolium salts to formazan by cellular enzymes like dehydrogenases serves as a reliable indicator of metabolic activity. wikipedia.orgwisdomlib.org This principle is the foundation for widely used cell viability and toxicity assays, such as the MTT assay, where the amount of purple formazan produced correlates directly with the number of living cells. wikipedia.orgwisdomlib.orgwisdomlib.org Beyond their role as vitality markers, various formazan derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. hacettepe.edu.trnih.govnih.gov

Formazans are a class of organic compounds characterized by the core chemical structure [R-N=N-C(R')=N-NH-R'']. wikipedia.org This backbone contains a distinctive chain of atoms, -N=N-C=N-NH-, which is responsible for their identity as a chromophore and their resulting intense coloration, with colors ranging from red and orange to dark blue. wikipedia.org The deep color arises from the conjugated system of double bonds rich in nitrogen atoms, which allows for π–π* and n–π* electronic transitions. nih.gov

The formazan structure is notable for its high degree of tautomeric and conformational flexibility. wikipedia.org The presence of alternating double bonds allows for the existence of four potential geometric isomers: syn, s-cis; syn, s-trans; anti, s-cis; and anti, s-trans. wikipedia.org Furthermore, 1,5-disubstituted formazans can exist as two tautomers, and upon deprotonation, the resulting anion is stabilized by resonance. wikipedia.org This structural versatility is a key factor in their chemical reactivity and their ability to act as versatile ligands for various metal ions. wikipedia.org

Table 1: Key Structural Characteristics of the Formazan Chromophore

| Feature | Description |

| Core Structure | Possesses the characteristic atom chain: -N=N-C=N-NH-. wikipedia.org |

| Chromophore | The conjugated system of nitrogen and carbon atoms acts as a strong chromophore, leading to intense coloration (red, orange, blue). wikipedia.orgnih.gov |

| Isomerism | Can exist in four geometric isomeric forms: syn, s-cis (closed); syn, s-trans (open); anti, s-cis; and anti, s-trans (linear). wikipedia.org |

| Tautomerism | Substituted formazans can exist in multiple tautomeric forms, and the deprotonated anion is resonance-stabilized. wikipedia.org |

| Amphoterism | Can react with both strong acids and bases. wikipedia.org |

The Position of 3,5-Diphenyl-1-(4-biphenylyl)formazan within Formazan Research

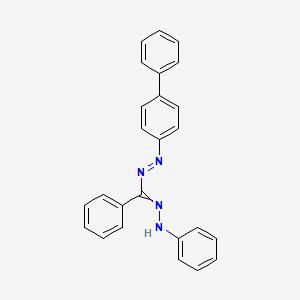

This compound is a specific derivative within the broader class of aryl-substituted formazans. Its structure is defined by the attachment of two phenyl groups at the C3 and N5 positions and a biphenylyl group at the N1 position of the formazan core. The chemical properties of this compound are summarized in the table below.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H20N4 scbt.comcalpaclab.com |

| Molecular Weight | 376.46 g/mol scbt.comcalpaclab.com |

| CAS Number | 21520-85-4 scbt.comcalpaclab.com |

| Alternate Name | 3,5-Diphenyl-1-(p-diphenylyl)formazan scbt.com |

Research into formazans with specific architectural designs, such as this compound, is driven by the desire to modulate their chemical, physical, and biological properties. The core formazan structure provides a versatile scaffold, and the properties of the final compound can be finely tuned by varying the three substituent groups (at the N1, C3, and N5 positions). mdpi.com The introduction of different aryl groups, like the phenyl and biphenylyl moieties in the target compound, can significantly influence factors such as solubility, redox potential, light absorption characteristics (color), and the ability to coordinate with metal ions.

The rationale for investigating such aryl-substituted architectures is often tied to specific applications. For example, modifying the electronic properties of the aryl rings can alter the compound's performance as a redox indicator or enhance its potential as a component in optical recording media. mdpi.com In the context of biological activity, different substituents can affect how the molecule interacts with biological targets, leading to the exploration of numerous derivatives for potential therapeutic uses, including as antimicrobial or anticancer agents. nih.gov

The investigation of aryl-substituted formazans is a prominent trend in formazan chemistry. Research in this area is diverse, spanning materials science, analytical chemistry, and medicinal chemistry. One significant trend involves the synthesis of "clickable" formazans, where aryl groups are functionalized with moieties like ethynyl (B1212043) groups, allowing them to be easily conjugated with other molecules. mdpi.com

Another major research direction focuses on the electrochemical properties of formazans bearing different aryl substituents. The electronic nature of these substituents (whether they are electron-donating or electron-withdrawing) can alter the redox behavior of the formazan/tetrazolium salt system, which is relevant for applications in sensing and catalysis. elsevierpure.com Furthermore, extensive research is conducted on the structure-activity relationships of aryl-substituted formazans to develop new therapeutic agents. nih.gov By systematically altering the aryl groups, researchers aim to optimize the biological activity and selectivity of these compounds against various diseases. The synthesis of large libraries of these compounds allows for screening against different viruses, bacteria, and cancer cell lines to identify potent new drug candidates. nih.govnih.gov

Scope and Academic Relevance of the Research Outline

The academic relevance of studying specific formazan compounds like this compound lies in advancing the fundamental understanding of structure-property relationships within this versatile chemical class. By focusing on a defined molecular architecture, researchers can systematically investigate how the introduction of specific aryl groups—in this case, phenyl and biphenylyl—influences the compound's chromophoric, electrochemical, and biological properties. This knowledge is crucial for the rational design of new formazans tailored for specific applications, from advanced analytical reagents and dyes to novel therapeutic agents. The study of such compounds contributes to the broader fields of organic synthesis, materials science, and medicinal chemistry, providing valuable insights that can spur further innovation.

Structure

3D Structure

Properties

IUPAC Name |

N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-29-25(22-12-6-2-7-13-22)28-26-23-14-8-3-9-15-23/h1-19,26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXJYZDDITMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698668 | |

| Record name | (E)-1-([1,1'-Biphenyl]-4-yl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21520-85-4 | |

| Record name | (E)-1-([1,1'-Biphenyl]-4-yl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the definitive structural elucidation of organic molecules. For 3,5-Diphenyl-1-(4-biphenylyl)formazan, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the proposed molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. A key feature of formazans is the presence of an N-H proton involved in a strong intramolecular hydrogen bond, which typically resonates at a significantly downfield chemical shift. The aromatic protons of the phenyl and biphenylyl groups will appear in the characteristic aromatic region of the spectrum.

Based on the analysis of similar formazan (B1609692) structures and general principles of ¹H NMR spectroscopy, the predicted chemical shifts for the protons of this compound are presented in the interactive table below. The exact chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 14.5 - 15.5 | Singlet | - |

| Aromatic H (Phenyl at C3) | 7.20 - 7.60 | Multiplet | - |

| Aromatic H (Phenyl at C5) | 7.20 - 7.60 | Multiplet | - |

| Aromatic H (Biphenylyl) | 7.30 - 7.90 | Multiplet | - |

N-H Proton: The most deshielded proton is the N-H proton, which is involved in the formation of a stable six-membered chelate ring through intramolecular hydrogen bonding with a nitrogen atom of the azo group. This strong hydrogen bond significantly reduces the electron density around the proton, causing its signal to appear at a very low field, typically in the range of δ 14.5-15.5 ppm. This is a hallmark characteristic of the chelated structure of formazans. hacettepe.edu.tr

Aromatic Protons: The aromatic protons of the two phenyl rings and the biphenylyl group will produce a complex multiplet pattern in the region of δ 7.20-7.90 ppm. The protons of the biphenylyl moiety are expected to show distinct signals due to their different chemical environments.

The ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The predicted chemical shifts for the carbon atoms of this compound are summarized in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Formazan) | 140 - 150 |

| C-Phenyl (ipso) | 135 - 145 |

| C-Aromatic | 120 - 140 |

| C-Biphenylyl (ipso) | 138 - 148 |

| C-Biphenylyl | 125 - 142 |

Formazan Carbon: The carbon atom of the C=N bond in the formazan core is expected to resonate in the range of δ 140-150 ppm.

Aromatic Carbons: The aromatic carbons of the phenyl and biphenylyl groups will appear in the typical downfield region for sp² hybridized carbons, from approximately δ 120 to 148 ppm. The ipso-carbons (carbons directly attached to the formazan chain) will have distinct chemical shifts compared to the other aromatic carbons.

To unequivocally assign all the proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the protons within the individual aromatic rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for establishing the connectivity between the different structural fragments of the molecule, such as the connection of the phenyl and biphenylyl rings to the formazan core.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The key functional groups in this compound that give rise to characteristic IR absorption bands are the N-H group, the C=N and N=N double bonds of the formazan chain, and the C-H and C=C bonds of the aromatic rings. The expected vibrational frequencies are presented in the interactive table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (chelated) | 3000 - 3100 | Weak to Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch | 1600 - 1650 | Medium to Strong |

| N=N Stretch | 1400 - 1450 | Weak to Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

N-H Stretching: The N-H stretching vibration in formazans with an intramolecular hydrogen bond is often observed at a lower frequency (around 3011-3090 cm⁻¹) and can be broad. hacettepe.edu.tr In some cases, this band may be weak or even absent.

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N double bonds are expected in the region of 1600-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. hacettepe.edu.tr

Aromatic Vibrations: The aromatic rings will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org

Infrared spectroscopy is particularly sensitive to the effects of hydrogen bonding. The presence of a strong intramolecular hydrogen bond in this compound significantly influences the position and shape of the N-H stretching band. The observed low frequency and broadness of this band are direct evidence for the chelated structure of the formazan. hacettepe.edu.tr

Formazans can exist in different tautomeric and isomeric forms. nih.gov The predominant form is typically the chelated, red-colored isomer, which is stabilized by the intramolecular hydrogen bond. IR spectroscopy can be used to study the equilibrium between different forms. For instance, the presence of a free N-H stretching band at higher frequencies (around 3300-3500 cm⁻¹) would indicate the existence of a non-chelated tautomer. However, for this compound, the chelated form is expected to be the most stable and therefore the dominant species observed in the IR spectrum under normal conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within the extended π-system of formazan dyes. The position, intensity, and shape of the absorption bands are highly sensitive to the molecular structure and its environment.

The UV-Vis spectrum of this compound is characterized by intense absorption bands in the visible region, which are attributed to π → π* electronic transitions within the formazan chromophore. This chromophore consists of a linear chain of nitrogen and carbon atoms, with phenyl and biphenylyl substituents that extend the conjugation. Typically, formazans exhibit a principal long-wavelength absorption band that is responsible for their intense color. The shape of this band is often broad, indicating a variety of vibrational levels associated with the electronic ground and excited states.

Table 1: Representative Electronic Absorption Maxima (λmax) of this compound in Various Solvents This table presents expected values based on the general behavior of 1,3,5-triarylformazans, as specific experimental data for the target compound was not found in the searched literature.

| Solvent | Expected λmax (nm) |

|---|---|

| n-Hexane | ~480 |

| Chloroform (B151607) | ~495 |

| Ethanol (B145695) | ~500 |

| Dimethylformamide (DMF) | ~510 |

The electronic spectrum of this compound is expected to exhibit solvatochromism, where the position of the absorption maximum shifts with the polarity of the solvent. For formazans, a bathochromic (red) shift is generally observed as the solvent polarity increases. This phenomenon is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. The extensive π-conjugation in this compound allows for significant charge redistribution upon electronic excitation, leading to a larger dipole moment in the excited state. Polar solvents will interact more strongly with this excited state, lowering its energy and thus shifting the absorption to a longer wavelength.

The electronic properties of the substituents on the phenyl and biphenylyl rings play a crucial role in modulating the chromophoric behavior of the formazan. The biphenylyl group at the N-1 position, being an extended π-system, is expected to cause a bathochromic shift compared to a simple phenyl substituent. This is due to the increased delocalization of the π-electrons across the entire molecule.

Generally, for 1,3,5-triarylformazans, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the aryl rings tend to cause a bathochromic shift in the absorption maximum. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) typically lead to a hypsochromic (blue) shift. These effects are a direct consequence of the perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels by the substituents.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₂₅H₂₀N₄. scbt.comcalpaclab.com The calculated exact mass for the neutral molecule is 376.1706 g/mol . HRMS would be expected to yield a measured m/z value for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Electron ionization (EI) mass spectrometry of 1,3,5-triarylformazans typically results in a series of characteristic fragment ions that provide valuable structural information. The fragmentation pathways are generally initiated by the cleavage of the weaker bonds in the formazan backbone.

For this compound, the following fragmentation patterns can be anticipated:

Loss of Aryl Radicals: Cleavage of the N-N and N-C bonds can lead to the loss of the phenyl and biphenylyl radicals. The loss of a phenyl radical (C₆H₅•, 77 Da) from the molecular ion (m/z 376) would result in a fragment at m/z 299. The loss of the biphenylyl radical (C₁₂H₉•, 153 Da) would lead to a fragment at m/z 223.

Formation of Diazonium Ions: Cleavage can also generate diazonium ions. The formation of the biphenylyldiazonium ion ([C₁₂H₉N₂]⁺) would produce a peak at m/z 181. The phenyldiazonium ion ([C₆H₅N₂]⁺) would be observed at m/z 105.

Fragments from the C-3 Phenyl Ring: The phenyl group at the C-3 position can also be lost as a radical, leading to a fragment ion.

Further Fragmentation: These initial fragment ions can undergo further fragmentation, leading to a complex but interpretable mass spectrum. For instance, the biphenylyl cation (C₁₂H₉⁺) at m/z 153 and the phenyl cation (C₆H₅⁺) at m/z 77 are also expected to be present.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table presents predicted fragmentation patterns based on the known behavior of similar formazan structures, as specific experimental data for the target compound was not found in the searched literature.

| m/z | Predicted Ion Structure | Formula |

|---|---|---|

| 376 | [M]⁺• (Molecular Ion) | [C₂₅H₂₀N₄]⁺• |

| 299 | [M - C₆H₅]⁺ | [C₁₉H₁₅N₄]⁺ |

| 223 | [M - C₁₂H₉]⁺ | [C₁₃H₁₁N₄]⁺ |

| 181 | [C₁₂H₉N₂]⁺ | [C₁₂H₉N₂]⁺ |

| 153 | [C₁₂H₉]⁺ | [C₁₂H₉]⁺ |

| 105 | [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would be expected to reveal a planar formazan chain, a common feature in many formazan derivatives. This planarity is a result of the delocalization of π-electrons across the N-N-C-N-N backbone. The core formazan structure is characterized by a unique arrangement of single and double bonds, and it is anticipated that the N=N and C=N bond lengths would exhibit intermediate values, suggesting a resonance hybrid structure.

The phenyl rings at the 3 and 5 positions, along with the biphenyl (B1667301) substituent at the 1 position, would be attached to this central formazan chain. The biphenyl group itself consists of two phenyl rings connected by a single C-C bond, and these two rings are typically twisted with respect to each other in the solid state to minimize steric hindrance.

Table 3.5.1.1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for similar organic molecules) |

| Z (Molecules per unit cell) | 4 or 8 |

| Intramolecular H-bond (N-H···N) | Present, forming a pseudo-aromatic six-membered ring |

This table is predictive and based on common findings for analogous formazan structures.

Analysis of Torsional Angles and Conformational Preferences

The conformation of this compound in the solid state would be largely dictated by the torsional angles between the aromatic rings and the central formazan chain, as well as the rotation around the C-C bond of the biphenyl moiety.

It is highly probable that the molecule would adopt a conformation that minimizes steric repulsion between the bulky aryl substituents. The phenyl rings at positions 1, 3, and 5 are expected to be twisted out of the plane of the formazan core to varying degrees. The specific torsional angles would be a balance between the electronic effects that favor planarity (for extended conjugation) and the steric effects that favor a twisted conformation.

The biphenyl group introduces an additional degree of conformational flexibility. The dihedral angle between the two phenyl rings of the biphenyl substituent is a key structural parameter. In the solid state, this angle is typically found to be non-zero, often in the range of 30-50 degrees, to alleviate steric clashes between the ortho-hydrogens of the two rings.

Table 3.5.2.1: Expected Torsional Angle Ranges in this compound (Hypothetical)

| Torsional Angle Description | Expected Range (degrees) |

| Phenyl (at N1) - Formazan Plane | 10 - 40 |

| Phenyl (at C3) - Formazan Plane | 10 - 40 |

| Phenyl (at N5) - Formazan Plane | 10 - 40 |

| Phenyl - Phenyl (in Biphenyl) | 30 - 50 |

These values are estimations based on structurally similar compounds found in the Cambridge Structural Database.

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a crucial role in stabilizing the crystal structure.

The large aromatic surface area of the molecule suggests that π-π stacking interactions between the phenyl and biphenyl rings of adjacent molecules would be a dominant feature in the crystal packing. These interactions, where the electron-rich π systems of the aromatic rings align, are a significant cohesive force in many organic crystals.

Given the absence of strong hydrogen bond donors (other than the N-H group, which is involved in an intramolecular hydrogen bond), the crystal packing will be primarily driven by these weaker, non-directional forces. The specific packing motif (e.g., herringbone, layered) would depend on the subtle interplay of these interactions to achieve the most thermodynamically stable arrangement.

Coordination Chemistry of Formazanate Ligands

Formazanate Ligands in Transition Metal and Main Group Chemistry

Formazanate ligands, the deprotonated form of formazans, are monoanionic, bidentate N-donor ligands. rsc.org They are structurally similar to the well-studied β-diketiminates but possess a unique nitrogen-rich [NNCNN] backbone that imparts distinct electronic properties. rsc.orgrsc.org This framework leads to highly delocalized π-systems, redox activity, and coordinative flexibility, making them intriguing for applications in catalysis and materials science. rsc.org The coordination chemistry of formazanates has been explored with a variety of transition metals—including iron, cobalt, nickel, copper, zinc, platinum, and iridium—and main group elements like boron and aluminum. rsc.orgnih.gov

Chelation Modes and Ligand Denticity of Formazanates

The defining feature of formazanate ligands is their flexible coordination behavior, a direct result of the four nitrogen atoms in their backbone. rsc.org This allows for various chelation modes, most commonly forming five- or six-membered rings with a metal center.

Six-membered Chelate: The most common coordination mode involves the terminal nitrogen atoms (N1 and N5) binding to the metal center. This forms a stable, six-membered chelate ring. rsc.orgacs.org In this symmetrical arrangement, the bond lengths within the formazanate backbone are often intermediate between single and double bonds, indicating significant π-electron delocalization. rsc.orgrsc.org For bis(formazanate) zinc complexes with symmetrical, unhindered ligands, this N1, N5 coordination is preferred. nih.gov

Four-membered Chelate: Coordination can also occur through the internal nitrogen atoms (N2 and N4), forming a four-membered chelate ring. This mode has been observed in the coordination of formazanate salts with alkali metals. rsc.orgacs.org

The denticity is typically bidentate, but the flexible backbone offers potential for more complex interactions. The specific chelation mode adopted can depend on several factors, including the size of the metal ion, the steric bulk of the ligand's substituents, and the electronic properties of both the metal and the ligand. nih.govacs.org For instance, with larger alkaline-earth metals like strontium and barium, an unsymmetrical "open" coordination is observed, while the smaller calcium ion favors the symmetrical six-membered ring. acs.org

Electronic and Steric Tuning of Formazanate Ligands

A key advantage of formazanate ligands is the ability to systematically tune their electronic and steric properties by modifying the substituents at three key positions: the N1 and N5 aryl rings and the C3 position. rsc.orgnih.gov

Electronic Tuning: The electronic properties are highly sensitive to the substituents on the N-aryl rings. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily composed of orbitals from the NNCNN backbone with contributions from the N-aryl π-systems. rsc.org

N-Aryl Substituents: Placing electron-donating groups (e.g., -OMe, -Me) or electron-withdrawing groups (e.g., -CN, -Cl) at the para-positions of the N-aryl rings directly influences the energy levels of the frontier orbitals. nih.govnih.gov Electron-withdrawing groups make the ligand easier to reduce, shifting reduction potentials to be less negative. nih.gov This tunability allows for the rational design of complexes with specific electrochemical properties, with redox potentials that can be altered over a range of approximately 700-800 mV. nih.govnih.gov

C3 Substituent: Variation at the C3 position has a primarily inductive effect on the LUMO energy, as the LUMO possesses a nodal plane that runs through this part of the ligand. rsc.org

For 3,5-Diphenyl-1-(4-biphenylyl)formazan, the phenyl group at C3 and the phenyl and biphenylyl groups at the N1/N5 positions create an extended π-conjugated system. This extended conjugation is known to red-shift the absorption and emission wavelengths and make the complexes easier to reduce compared to those with less conjugated substituents. acs.org

Steric Tuning: The steric environment around the coordinated metal is controlled by the bulk of the N-aryl and C3 substituents. nih.gov Introducing bulky groups, such as mesityl instead of phenyl, on the N-aryl rings can enforce a perpendicular orientation of the aryl group relative to the ligand backbone. nih.gov This twisting disrupts π-conjugation, leading to blue-shifts (hypsochromic shifts) in the absorption spectra, and can influence the preferred chelation mode and reactivity of the resulting complex. rsc.orgnih.gov

Synthesis and Characterization of Metal-Formazanate Complexes

The synthesis of metal-formazanate complexes typically involves the deprotonation of the parent formazan (B1609692), followed by reaction with a suitable metal precursor.

Preparation of Novel Formazanate Coordination Compounds

Several synthetic routes are commonly employed to generate formazanate complexes:

Salt Metathesis: This is a widely used method that involves the reaction of an alkali metal salt of the formazanate ligand (e.g., potassium or sodium formazanate) with a metal halide precursor (e.g., AlCl₃, FeCl₂). rsc.orgnih.gov This route has been successfully used to synthesize complexes of iron, aluminum, and rare-earth metals. rsc.orgrsc.orgnih.gov

Protonolysis/Amine Elimination: This method involves reacting the neutral formazan with an organometallic or metal amide precursor, such as ZnMe₂ or [M{N(SiMe₃)₂)₂}₂(thf)ₙ]. rsc.orgacs.org The acidic N-H proton of the formazan reacts to eliminate methane (B114726) or an amine, respectively, leading to the formation of the metal-formazanate bond. This approach is common for preparing zinc and alkaline-earth metal complexes. rsc.orgacs.org

Reaction with Metal Precursors and Base: Formazanate complexes can also be prepared by stirring the neutral formazan with a metal precursor (like a dimeric bis-cyclometalated iridium chloride) in the presence of a non-coordinating base such as triethylamine (B128534) (NEt₃). rsc.org

These methods allow for the synthesis of a variety of complex types, including homoleptic tris(formazanate) complexes and heteroleptic mono- or bis(formazanate) compounds with co-ligands. rsc.orgrsc.org

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of metal-formazanate complexes relies on a combination of spectroscopic and structural techniques.

Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, confirming the coordination mode, and providing precise bond lengths and angles. rsc.org Key structural features of formazanate complexes include:

Planarity: The six-membered chelate ring often adopts a "boat-like" or "flattened" tetrahedral geometry, with the metal center displaced from the plane of the ligand to minimize steric interactions. rsc.orgacs.org

Bond Lengths: Within the chelate ring, the C-N and N-N bond lengths are typically intermediate between single and double bonds, confirming the delocalized electronic structure of the formazanate backbone. rsc.orgacs.org For example, in bis(formazanate) iron(II) complexes, very short Fe-N bond lengths have been observed. rsc.org

| Metal Complex Type | Metal | Coordination Geometry | Chelate Ring Size | Reference |

| Bis(formazanate) | Zinc | Tetrahedral | 5- or 6-membered | nih.gov |

| Bis(formazanate) | Iron(II) | Flattened Tetrahedral | 6-membered | rsc.org |

| Tris(formazanate) | Samarium | Propeller-type | 6-membered | rsc.org |

| Mono(formazanate) | Platinum(II) | Square Planar | 6-membered | nih.gov |

| Bis(formazanate) | Aluminum(III) | Five-coordinate | 6-membered | acs.org |

Spectroscopic Analysis:

UV-Vis Spectroscopy: Formazanate complexes are intensely colored due to low-energy π → π* electronic transitions within the delocalized ligand framework. rsc.orgmorressier.com Coordination to a metal center typically causes a significant red-shift (>100 nm) in the maximum absorption wavelength (λmax) compared to the free ligand. morressier.com These strong absorption bands are relatively insensitive to substituent effects, though other transitions, such as metal-to-ligand charge transfer (MLCT), can be tuned. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure in solution. The disappearance of the N-H proton signal confirms coordination. For symmetric complexes in solution, a single set of resonances for the ligand substituents is often observed. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the ligand, particularly the C=N and N=N stretching frequencies, which are affected by coordination. nih.gov

Electrochemical Properties of Formazanate Complexes

A hallmark of formazanate ligands is their redox-active nature. chemistryviews.org The low-lying LUMO, a result of the nitrogen-rich backbone, allows formazanate complexes to readily accept electrons in ligand-based reduction events. rsc.orgrsc.org

Cyclic Voltammetry: This technique is widely used to probe the electrochemical behavior of formazanate complexes. researchgate.net

Ligand-Based Reductions: Many formazanate complexes exhibit one or more reversible or quasi-reversible one-electron reduction waves. rsc.org For example, bis(formazanate) zinc complexes show two distinct, quasi-reversible reductions corresponding to the formation of a stable radical anion [L₂Zn]⁻ and a dianion [L₂Zn]²⁻. rsc.orgnih.govchemistryviews.org Cycloplatinated formazanate complexes can be reduced by up to three electrons, with the first two reductions being formazanate-centered. nih.gov

Tunability: The reduction potentials are highly sensitive to the electronic properties of the ligand. nih.gov As previously noted, the introduction of electron-withdrawing or -donating substituents on the N-aryl rings allows for the systematic tuning of these potentials over a wide range. nih.govnih.gov

The stability of the resulting radical anions is attributed to the extensive delocalization of the unpaired electron across the four nitrogen atoms of the formazanate backbone. chemistryviews.org This ability to act as a reversible electron reservoir makes formazanate complexes promising candidates for use in multi-electron redox catalysis. chemistryviews.org

| Complex Type | Number of Reductions | Potential Range (vs. Fc⁰/⁺) | Redox Event Type | Reference |

| Bis(formazanate) Zinc | 2 | -1.3 V to -2.0 V | Ligand-based (L⁰/L⁻, L⁻/L²⁻) | rsc.org |

| Cyclometalated Platinum Formazanate | 3 | Tunable over ~0.8 V | 2 Ligand-based, 1 Metal-fragment based | nih.gov |

| Boron Difluoride Formazanate | 2 | Varies with conjugation | Ligand-based (L⁰/L⁻, L⁻/L²⁻) | acs.org |

| Homoleptic Tris(formazanate) Rare-Earth | 3 | -0.76 V to -2.54 V | Ligand-based | rsc.org |

Redox Activity and Electron Transfer Characteristics

Cyclic voltammetry studies of TPF in dimethyl sulfoxide (B87167) have shown that it undergoes a one-electron reduction. nih.govresearchgate.net This process corresponds to the formation of a formazanate radical anion. The key electrochemical parameters for the reduction of TPF are summarized in the table below.

Interactive Data Table: Electrochemical Data for the Reduction of 1,3,5-Triphenylformazan (B1222628) (TPF) in Dimethyl Sulfoxide

| Compound | Peak Potential (Epc) (V vs. Ag/AgCl) | Number of Electrons Transferred (n) | Diffusion Coefficient (D) (cm²/s) | Standard Rate Constant (ks) (cm/s) |

| 1,3,5-Triphenylformazan | -1.34 | 1 | 2.8 x 10⁻⁶ | 1.2 x 10⁻² |

| Data sourced from a study on 1,3,5-triphenylformazan, a structurally similar compound, and is intended to be illustrative of the potential redox behavior of this compound. nih.gov |

The introduction of electron-withdrawing or electron-donating substituents on the aryl rings of the formazan ligand can significantly influence its redox potential. For instance, the presence of nitro groups on TPF shifts the reduction potential to less negative values, indicating that the compound becomes easier to reduce. This tunability of redox properties through synthetic modification is a key feature of formazanate ligands.

The electron transfer process in these systems is typically centered on the formazanate ligand itself, which can act as an electron reservoir. This has been demonstrated in various metal complexes where the formazanate ligand undergoes reduction or oxidation rather than the metal center. nih.govacs.org

Influence of Metal Centers on Ligand Redox Potentials

Studies on bis(formazanate)zinc complexes have shown that the redox potentials of the formazanate ligands can be systematically altered over a range of approximately 700 mV by introducing different substituents on the ligand framework. nih.gov These complexes exhibit two sequential, reversible one-electron reductions, which are assigned to the formation of the radical anion and then the dianion of the coordinated formazanate ligands.

Similarly, aluminum complexes with formazanate ligands also display ligand-based redox events. A mono(formazanate)aluminum diphenyl complex shows two quasi-reversible one-electron reductions at -1.12 V and -2.13 V versus the ferrocene/ferrocenium couple (Fc⁰/⁺). acs.org These potentials are shifted compared to those of the free ligand, demonstrating the electronic influence of the metal center.

The metal ion can influence the ligand's redox potential through several mechanisms, including:

Inductive Effects: The electronegativity and charge of the metal ion can withdraw or donate electron density to the ligand, thereby affecting the energy of its frontier molecular orbitals.

Geometric Constraints: The coordination of the ligand to a metal center can enforce a particular conformation, which may alter the degree of π-conjugation and, consequently, the redox potential.

Orbital Overlap: The extent of mixing between the metal d-orbitals and the ligand's π-orbitals can influence the energy levels of the redox-active orbitals.

Potential Applications of Formazanate Complexes in Catalysis

The unique electronic properties of formazanate ligands, particularly their redox activity and ability to stabilize various metal centers, make their complexes promising candidates for catalysis. The tunable nature of the formazanate framework allows for the fine-tuning of the steric and electronic environment around the metal center, which is crucial for catalytic activity and selectivity.

Homogeneous and Heterogeneous Catalytic Systems

Formazanate complexes have been explored in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. For example, bis(formazanate)nickel(II) complexes, when activated with an aluminum co-catalyst, have shown activity in the oligomerization of ethylene (B1197577). rsc.org These square planar nickel complexes serve as precursors to the active catalytic species. Another example is the use of anionic mono(formazanate) iron(II) complexes as single-component homogeneous catalysts for the conversion of CO₂ and epoxides into cyclic carbonates. rsc.org

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. While the development of heterogeneous catalysts based on formazanate complexes is less explored, the potential exists to immobilize these complexes on solid supports. The ability to anchor formazanate complexes to materials like silica (B1680970) or polymers could lead to robust and reusable catalytic systems.

Role of Coordination Environment in Catalytic Activity

For instance, in the ethylene oligomerization catalyzed by nickel formazanate complexes, the square planar geometry of the precursor complex is crucial. rsc.org The coordination of the formazanate ligand stabilizes the nickel center and influences the electronic properties that govern the catalytic cycle.

In the case of iron-catalyzed CO₂ fixation, the lability of a halide ligand in the mono(formazanate) iron(II) complex is key to its catalytic activity. This lability allows for the binding of the epoxide substrate to the Lewis acidic iron center, initiating the catalytic cycle. The formazanate ligand, in this case, acts as a supporting ligand, tuning the reactivity of the iron center. rsc.org

The flexibility of the formazanate ligand to adopt different coordination modes (e.g., bidentate or tridentate) can also be exploited to control the catalytic activity. By synthetically modifying the formazanate structure, for example, by introducing additional donor atoms, the coordination environment can be tailored to promote specific catalytic transformations. This ability to rationally design the ligand framework provides a powerful tool for developing new and efficient formazanate-based catalysts.

Chemical Reactivity and Transformations of Formazans

Oxidation Reactions of Formazans

The oxidation of formazans is a key transformation, leading to the formation of colorless tetrazolium salts. This reaction is a reversible redox process, and the tetrazolium-formazan system acts as a proton acceptor or an oxidant. hacettepe.edu.tr

Pathways Leading to Azo Compounds and Tetrazolium Salts

The principal outcome of the oxidation of formazans is the formation of tetrazolium salts through dehydrogenation and cyclization. hacettepe.edu.tr This process involves the removal of two hydrogen atoms from the formazan (B1609692) molecule, resulting in the closure of the five-membered tetrazole ring. A variety of oxidizing agents can be employed to effect this transformation.

Common Oxidizing Agents for Formazan to Tetrazolium Salt Conversion

| Oxidizing Agent | Reaction Conditions | Reference |

|---|---|---|

| Mercuric oxide | Varies | wikipedia.org |

| Nitric acid | Varies | wikipedia.org |

| Isoamyl nitrite (B80452) | Varies | hacettepe.edu.tr |

| N-bromosuccinimide | Varies | hacettepe.edu.tr |

| Potassium permanganate | Varies | hacettepe.edu.tr |

| Lead tetraacetate | Varies | hacettepe.edu.tr |

The disappearance of the characteristic deep color of the formazan serves as a visual indicator of the completion of the oxidation reaction and the formation of the corresponding tetrazolium salt. hacettepe.edu.tr

Oxidative Mechanism Studies

The mechanism of formazan oxidation to tetrazolium salts, while dependent on the specific oxidant and reaction conditions, generally proceeds through a simultaneous dehydrogenation and cyclization process. hacettepe.edu.tr Some studies have suggested that the oxidation can occur via a single two-electron transfer followed by deprotonation to form the tetrazolium cation. Another proposed mechanism involves an initial one-electron transfer to form a tetrazolium radical, which then undergoes further reaction. The exact mechanism can be influenced by the solvent and the substitution pattern of the formazan.

Reduction Reactions of Formazans

The reduction of formazans and their corresponding tetrazolium salts is a fundamental aspect of their chemistry, widely utilized in biological assays for cell viability. wikipedia.orgnih.gov

Formation of Hydrazine (B178648) Derivatives

Information directly detailing the reduction of formazans to hydrazine derivatives is not extensively covered in the reviewed literature. However, the reverse reaction, the formation of formazans from hydrazones (which are hydrazine derivatives), is a standard synthetic route. wikipedia.org It is plausible that under specific reducing conditions, the N=N and C=N bonds within the formazan core could be reduced, potentially leading to the formation of hydrazine derivatives, though this is not a commonly reported transformation.

The more prevalent reduction reaction in formazan chemistry is the reduction of tetrazolium salts back to their corresponding formazans. This reaction is the basis for numerous colorimetric assays where the colorless tetrazolium salt is reduced by cellular enzymes to the intensely colored formazan. wikipedia.orgnih.gov

Common Reducing Agents for Tetrazolium Salts to Formazans

| Reducing Agent/System | Application Context | Reference |

|---|---|---|

| NADH/NADPH (enzymatic) | Cell viability assays (e.g., MTT assay) | wikipedia.org |

| Dehydrogenases | Histochemical staining | wikipedia.org |

| Ascorbic acid | Chemical reduction | nih.gov |

Reductive Mechanism Investigations

The mechanism of the reduction of tetrazolium salts to formazans is of significant interest, particularly in biological contexts. In cellular systems, enzymes such as dehydrogenases facilitate the transfer of electrons from coenzymes like NADH or NADPH to the tetrazolium salt, resulting in its reduction to the corresponding formazan. In some assays, intermediate electron acceptors are used to shuttle electrons from the cellular reducing agents to the tetrazolium salt.

Electrophilic and Nucleophilic Substitution Reactions on Formazan Frameworks

The formazan structure, which includes both a heterocyclic core and appended aryl rings, presents multiple sites for potential electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The phenyl and biphenylyl rings of 3,5-Diphenyl-1-(4-biphenylyl)formazan are susceptible to electrophilic aromatic substitution, a common reaction for aromatic compounds. minia.edu.egtotal-synthesis.com The reactivity and regioselectivity of these substitutions would be influenced by the electron-donating or electron-withdrawing nature of the formazan substituent on the aromatic ring. nih.govlibretexts.org Standard electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.commasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the formazan framework can be more complex. The heterocyclic formazan ring itself is electron-rich and generally not susceptible to direct nucleophilic attack unless activated by strongly electron-withdrawing groups. quimicaorganica.org However, the deprotonated formazan, the formazanate anion, is a potent nucleophile. wikipedia.org Recent research has shown that formazanate anions can participate in substitution and addition reactions. nih.govresearchgate.net Additionally, the aryl rings of the formazan could potentially undergo nucleophilic aromatic substitution if substituted with strong electron-withdrawing groups.

: Conversion to Other Heterocyclic Systems

Formazans, including this compound, are versatile precursors in synthetic organic chemistry, valued for their ability to be transformed into various stable heterocyclic systems. researchgate.netresearchgate.net Their unique N=N-C=N-NH backbone allows for cyclization reactions that yield important classes of compounds such as tetrazolium salts, verdazyl radicals, and boron-containing heterocycles. researchgate.net These transformations typically involve oxidation, alkylation followed by cyclization, or reaction with main group elements. nih.govhacettepe.edu.trresearchgate.net

Synthesis of Tetrazolium Salts from Formazans

The conversion of formazans to tetrazolium salts is a historically significant and fundamental transformation, first described in 1894. hacettepe.edu.trnih.gov This reaction is an oxidative cyclization process where the formazan is oxidized to form the corresponding colorless tetrazolium salt. wikipedia.org This transformation is a reversible redox process; tetrazolium salts can be reduced back to the intensely colored formazans, a property widely exploited in biochemical assays for determining cell viability. hacettepe.edu.trwikipedia.orgnih.gov

The oxidation of the formazan core can be accomplished using a variety of oxidizing agents. hacettepe.edu.tr The choice of oxidant and reaction conditions can influence the efficiency of the cyclization. A proposed mechanism for this transformation involves an electrophilic attack by the oxidizing agent at the carbon atom of the formazan backbone, followed by cyclization and elimination to yield the stable tetrazolium ring. rsc.org For instance, oxidation with bromine is suggested to proceed via the formation of a covalent intermediate, followed by the cleavage of the C-Br bond to yield the final salt. rsc.org

Commonly employed oxidizing agents for the conversion of formazans, which would be applicable to this compound, are summarized in the table below.

Table 1: Oxidizing Agents for the Synthesis of Tetrazolium Salts from Formazans

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | Standard laboratory conditions | nih.gov |

| Mercuric Oxide (HgO) | Often yellow mercuric oxide is used | hacettepe.edu.trwikipedia.org |

| Lead Tetraacetate | Effective oxidizing agent for this conversion | hacettepe.edu.tracs.org |

| t-Butyl Hypochlorite | Used for preparing tetrazolium chlorides | hacettepe.edu.tracs.org |

| Nitric Acid | A strong oxidizing agent for the cyclization | hacettepe.edu.trwikipedia.org |

| Bromine | In methanol (B129727) or aqueous acetic acid | rsc.org |

| Isoamyl Nitrite | An alternative reagent for oxidation | hacettepe.edu.tr |

Derivatization to Verdazyl Radicals

Verdazyls are a class of exceptionally stable nitrogen-centered organic radicals first synthesized by Richard Kuhn in the 1960s. nih.govzioc.ru Formazans serve as the primary precursors for the synthesis of these radicals. The general strategy involves a two-step process: first, the alkylation of the formazan, typically at a nitrogen atom, followed by oxidative cyclization of the resulting intermediate. nih.govsjsu.edu

A common method for preparing Kuhn verdazyls involves the methylation or alkylation of the formazan, followed by aerial oxidation. nih.gov An optimized, more recent protocol involves the azo coupling of arenediazonium salts with hydrazones to form the formazan in situ. This is followed by a base-mediated cyclization with an aldehyde, such as formalin, to yield the verdazyl radical. nih.govzioc.ru Mechanistic studies suggest that this reaction proceeds through the formation of an intermediate verdazylium cation, which is then reduced and subsequently re-oxidized to form the stable verdazyl radical. nih.gov

The resulting verdazyl radicals are characterized by their unique electronic structure, where the unpaired electron is delocalized across all four nitrogen atoms of the tetrazine ring. sjsu.edu This delocalization is responsible for their remarkable stability. uvic.ca

Table 2: General Steps for the Synthesis of Verdazyl Radicals from Formazans

| Step | Reagents/Conditions | Intermediate/Product | Description |

|---|---|---|---|

| 1. Formazan Formation (Optional, if not starting with isolated formazan) | Arenediazonium salt + Arylhydrazone, Pyridine (B92270) | Formazan | The formazan backbone is constructed. nih.govnih.gov |

| 2. Cyclization/Alkylation | Formalin or other aldehydes, Base (e.g., KOH) | Leucoverdazyl (Tetrahydrotetrazine) | The formazan undergoes cyclization with the aldehyde to form a non-radical leucoverdazyl precursor. researchgate.netnih.gov |

Preparation of Boratetrazines and Other Formazan-Derived Heterocycles

In addition to forming tetrazolium and verdazyl systems, formazans can be used to synthesize other novel heterocycles, most notably those containing boron. The reaction of formazans with boron-containing reagents leads to the formation of boratetrazines, which are boron–nitrogen heterocycles. researchgate.netacs.org

These compounds are typically prepared by reacting a formazan with a boron source. For example, treatment of a formazan with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base like triethylamine (B128534) yields a BF2-chelated formazanate complex. researchgate.net Similarly, reaction with borane (B79455) reagents like BH3·SMe2 can produce (formazanate)boron dihydride complexes. researchgate.net

These boron-containing formazan derivatives exhibit interesting chemical reactivity. For instance, two-electron reduction of a boron formazanate complex can generate a stable, nucleophilic dianion. nih.govacs.org This reduced species can then react with electrophiles, leading to the formation of anionic boron analogues of leucoverdazyls, termed "borataleucoverdazyls". nih.govacs.org These compounds possess weak N–H or N–C bonds, and their homolytic cleavage results in the formation of stable ligand-based radicals known as borataverdazyl radicals. nih.gov

Table 3: Synthesis of Boron-Containing Heterocycles from Formazans

| Boron Reagent | Resulting Heterocycle | Key Features | Reference |

|---|---|---|---|

| Boron Trifluoride (BF3) | BF2-Formazanate (Boratatetrazine) | Forms a stable six-membered ring with a BF2 unit chelated by the formazan ligand. researchgate.net | researchgate.netacs.org |

| Borane (BH3) | (Formazanate)Boron Dihydride | Contains a BH2 unit chelated by the formazan; can undergo further intramolecular hydride transfers. researchgate.net | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of formazan (B1609692) derivatives. These computational methods allow for a detailed understanding of the molecule's behavior at the atomic level.

DFT calculations are commonly employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For triaryl formazans, these calculations consistently predict a planar or near-planar structure for the formazan chain, which is stabilized by a strong intramolecular hydrogen bond between the N-H and N=N groups, forming a six-membered pseudo-aromatic ring. Current time information in Garrett County, US.nih.gov This hydrogen bond is a key feature of formazans, contributing significantly to their stability and characteristic properties.

The biphenyl (B1667301) group at the N1 position is expected to be twisted relative to the formazan core to minimize steric hindrance. Vibrational analysis, performed computationally after geometry optimization, provides the theoretical vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the optimized structure and to assign specific vibrational modes to the observed spectral bands. For instance, the N-H stretching frequency is a characteristic vibration that is sensitive to the strength of the intramolecular hydrogen bond.

Table 1: Representative Calculated Vibrational Frequencies for a Triaryl Formazan Core (Based on general findings for related compounds)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3000 - 3300 | Associated with the hydrogen-bonded N-H group. |

| C=N Stretch | 1500 - 1600 | Stretching of the carbon-nitrogen double bond in the formazan chain. |

| N=N Stretch | 1400 - 1500 | Stretching of the nitrogen-nitrogen double bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl and biphenyl rings. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |

The electronic properties of formazans are of great interest, and DFT provides valuable insights into the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and its electronic absorption properties. In triaryl formazans, both the HOMO and LUMO are typically of π character and are delocalized across the entire conjugated formazan chain and the attached phenyl rings.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In formazans, the nitrogen atoms are generally the most electronegative centers, exhibiting a partial negative charge, while the hydrogen atom of the N-H group is electropositive. This charge distribution is fundamental to the molecule's intermolecular interactions and its ability to coordinate with metal ions.

Table 2: Representative Molecular Orbital Energies for a Triaryl Formazan (Based on general findings for related compounds)

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Highest Occupied Molecular Orbital, primarily involved in electron donation. |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital, primarily involved in electron acceptance. |

| HOMO-LUMO Gap | 3.0 to 4.5 | Energy difference, related to the electronic transition energy. |

Formazans can exist in several isomeric forms due to rotation around the single and double bonds of the formazan chain. nih.gov Quantum-chemical calculations have shown that the EZZ configuration is generally the most stable for triaryl formazans, as it is stabilized by the intramolecular hydrogen bond. researchgate.net Other conformations, such as EEZ and EEE, are typically higher in energy. researchgate.net

Tautomerism is another important aspect of formazan chemistry, involving the migration of the proton within the N-H...N hydrogen bond. DFT calculations can be used to estimate the energy barriers for this proton transfer. For most triaryl formazans, the two tautomeric forms are isoenergetic, and the proton transfer occurs rapidly, resulting in a single time-averaged structure being observed experimentally. The transition state for this tautomerization is calculated to be only a few kcal/mol higher in energy than the ground state. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the colorful nature of formazans, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. It allows for the simulation of electronic absorption spectra and provides a detailed description of the electronic transitions that give rise to the observed colors.

TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions in a molecule. researchgate.net For triaryl formazans, the results of these simulations are generally in good agreement with experimental UV-Vis spectra. researchgate.net The calculations typically predict a strong absorption band in the visible region, which is responsible for the red color of these compounds. hacettepe.edu.tr The position of this band is sensitive to the substituents on the phenyl rings; electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups lead to a hypsochromic (blue) shift.

The main absorption band in the visible spectrum of triaryl formazans is generally assigned to a π-π* electronic transition. hacettepe.edu.tr This transition involves the promotion of an electron from the HOMO to the LUMO. TD-DFT calculations provide a detailed breakdown of the contributions of different molecular orbitals to each electronic transition. This analysis confirms the delocalized nature of the excitation across the formazan backbone and the attached aromatic rings. The calculations can also provide information about the properties of the molecule in its excited state, such as its geometry and charge distribution, which are important for understanding its photochemical behavior.

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Triaryl Formazan (Based on general findings for related compounds)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 450 - 550 | > 0.5 | HOMO → LUMO (π-π) |

| S0 → S2 | 300 - 350 | ~ 0.2 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 250 - 300 | ~ 0.3 | HOMO → LUMO+1 (π-π*) |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of formazan compounds. These methods allow for the calculation of molecular structures and spectroscopic parameters, providing a deeper understanding of experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments.

Methodology: The prediction of ¹H and ¹³C NMR chemical shifts for formazan derivatives is typically performed using the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. Studies on similar organic molecules have shown that functionals like B3LYP, PBE1PBE, and B97D, paired with basis sets such as 6-311+G(d,p) or TZVP, often provide results that correlate well with experimental data. researchgate.netbohrium.comnih.govresearchgate.net The process involves first optimizing the molecule's geometry and then performing the NMR calculation on the optimized structure. Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM).

Expected Data: A computational study would yield predicted ¹H and ¹³C chemical shifts for each unique atom in 3,5-Diphenyl-1-(4-biphenylyl)formazan. This data would be presented in a table comparing calculated values to experimentally determined shifts, if available. Statistical measures such as the Root Mean Square Error (RMSE) are often used to quantify the agreement between theory and experiment. researchgate.net

Table 1: Illustrative Format for Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm (Note: The following table is a template. Specific calculated data for this compound is not available in the cited literature.)

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (Biphenyl) | - | - | - | - |

| C3 (Formazan Core) | - | - | - | - |

| NH (Formazan Core) | - | - | - | - |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations.

Methodology: Theoretical IR spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates of the optimized molecular geometry. These calculations yield a set of vibrational frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical factor (typically between 0.95 and 0.98) to correct for anharmonicity and other systematic deficiencies in the theoretical model. researchgate.net DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are widely used for this purpose. researchgate.net

Expected Data: The output of such a study would be a list of calculated vibrational frequencies, their intensities, and a description of the corresponding vibrational mode (e.g., N-H stretch, C=N stretch, aromatic C-H bend). This allows for a direct and detailed assignment of the experimental IR spectrum. researchgate.net

Table 2: Illustrative Format for Calculated IR Vibrational Frequencies (cm⁻¹) (Note: The following table is a template. Specific calculated data for this compound is not available in the cited literature.)

| Calculated Frequency (Scaled, cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|---|

| - | - | - | N-H stretch |

| - | - | - | Aromatic C-H stretch |

| - | - | - | C=N stretch |

| - | - | - | N=N stretch |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules in an explicit solvent environment.

MD simulations can reveal how this compound behaves in a solvent, including its conformational flexibility and dynamic stability.

Methodology: An MD simulation involves numerically solving Newton's equations of motion for a system of atoms and molecules. The simulation would consist of one or more formazan molecules placed in a box of solvent molecules (e.g., water, DMSO). The interactions between atoms are described by a force field. The simulation tracks the positions and velocities of all atoms over time, generating a trajectory that reveals the molecule's dynamic behavior.

Expected Findings: Analysis of the MD trajectory can provide information on the conformational landscape of the formazan, identifying the most stable conformers in solution. It can also reveal the dynamics of key dihedral angles, showing how the phenyl and biphenyl rings rotate relative to the formazan core. Such studies could explore the stability of the intramolecular hydrogen bond characteristic of many formazans.

MD simulations are also ideal for studying how molecules interact with each other and with their environment.

Methodology: By analyzing the trajectory from an MD simulation with multiple formazan molecules, one can calculate radial distribution functions (RDFs). The RDF for a pair of atoms describes the probability of finding one atom at a certain distance from another. This can reveal tendencies for molecular aggregation and identify the specific atoms involved in these intermolecular interactions.

Expected Findings: For this compound, simulations could explore π-π stacking interactions between the aromatic rings, which may lead to aggregation in certain solvents. RDFs between the formazan's hydrogen bond donor/acceptor sites and solvent molecules would elucidate the solvation structure and how the solvent interacts with the solute molecule. This provides a detailed picture of the forces governing the molecule's behavior in a condensed phase.

Advanced Research Perspectives and Methodological Innovations

Investigation of Photochromic and Thermochromic Properties of Formazans

Formazans are known for their photochromic and thermochromic behaviors, meaning their color can change reversibly upon exposure to light or heat, respectively. acs.org This property stems from the ability of the formazan (B1609692) backbone to undergo structural isomerization. nih.gov

The photochromism of formazans like 1,3,5-triphenylformazan (B1222628) (TPF), a close structural analog of 3,5-Diphenyl-1-(4-biphenylyl)formazan, has been studied extensively. nih.gov The process involves E/Z (or trans/cis) isomerization around the C=N and N=N double bonds within the formazan chain. hacettepe.edu.tr

The most stable form is typically the red-colored trans-syn isomer, which is stabilized by an internal hydrogen bond forming a quasi-aromatic six-membered ring. nih.gov Upon irradiation with visible light, a sequence of isomerization events occurs:

Photoisomerization : The initial red trans-syn isomer absorbs light, leading to a rapid E-Z isomerization around the N=N bond to form the cis-syn isomer, which is also red. nih.gov

Thermal Isomerization : Following the initial photo-event, a slower thermal isomerization takes place around both the N=N and C=N bonds. This converts the red cis-syn isomer into a yellow-colored trans-anti isomer. This step is responsible for the observable color change from red to yellow. nih.gov

Relaxation/Further Isomerization : In the dark, the yellow trans-anti isomer thermally relaxes back to the more stable red trans-syn form. nih.gov Alternatively, absorption of more light can lead to other isomers, such as the cis-anti form. nih.gov

The interplay between these different isomers, each with its own distinct absorption spectrum, governs the photochromic properties of the compound. nih.gov

Table 2: Key Isomers in Formazan Photochromism

| Isomer Name | Configuration (N=N, C=N) | Color | Key Feature |

|---|---|---|---|

| trans-syn | trans, syn | Red | Most stable ground state, intramolecular H-bond. nih.gov |

| cis-syn | cis, syn | Red | Formed rapidly upon light absorption. nih.gov |

| trans-anti | trans, anti | Yellow | Product of thermal isomerization, causes color change. nih.gov |

| cis-anti | cis, anti | Yellow | Can be formed via further light absorption. nih.gov |

Harnessing the photo- and thermochromic properties of formazans for materials science requires specific design strategies. The goal is to translate the molecular-level isomerization into a macroscopic change in material properties. rsc.orgrug.nl

Integration into Polymers : Incorporating formazan units into a polymer backbone or as side chains can create photoresponsive or thermoresponsive polymers. The isomerization of the formazan moiety can induce changes in polymer conformation, solubility, or optical properties. researchgate.net

Metal-Organic Frameworks (MOFs) : Designing MOFs with formazan-based linkers is a promising approach. psu.edursc.org The porous structure of the MOF could be altered by the photo-isomerization of the formazan linker, potentially enabling light-controlled gas sorption and release. rsc.org

Shape-Memory Materials : For thermo-responsive applications, formazans can be embedded in shape-memory polymers. A change in temperature would trigger the formazan's isomerization, which could act as a switch to induce a shape change in the material. mdpi.comresearchgate.net

A key design principle is to ensure the formazan unit has enough free volume within the material matrix to undergo the necessary conformational changes associated with isomerization. rug.nl Steric hindrance can suppress or prevent the photochromic or thermochromic effect.

Formazans as Advanced Indicators in Redox Processes

The reversible redox chemistry between formazans and their corresponding tetrazolium salts is a cornerstone of their application as indicators. hacettepe.edu.tr This system acts as a marker of vitality and redox activity in both chemical and biological contexts. acs.orgnih.gov

Formazans are the intensely colored, reduced form of the redox couple, while tetrazolium salts are the typically colorless, oxidized form. wikipedia.org The reduction of a tetrazolium salt to a formazan is often mediated by reducing agents or enzymes like dehydrogenases. researchgate.netresearchgate.net

This transformation is widely exploited in cell biology, most notably in the MTT assay. mdpi.com In this assay, a colorless tetrazolium salt (like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is administered to living cells. Metabolically active cells contain reductase enzymes that reduce the tetrazolium salt into a deeply colored, insoluble formazan product. wikipedia.orgmdpi.com The intensity of the color produced is directly proportional to the number of viable cells, providing a robust method for assessing cell proliferation and cytotoxicity. wikipedia.org

The redox potential of the formazan/tetrazolium couple can be tuned by modifying the substituents on the phenyl rings. This allows for the design of redox indicators tailored to specific potential ranges, enhancing their utility in advanced electrochemical and analytical applications beyond cell viability assays.

Table 3: Formazan-Tetrazolium Redox System

| Compound Type | Oxidation State | General Appearance | Role |

|---|---|---|---|

| Tetrazolium Salt | Oxidized | Colorless or pale yellow | Electron acceptor. hacettepe.edu.tr |

| Formazan | Reduced | Intensely colored (Red, Purple, Blue) | Electron donor, colored indicator. researchgate.net |

Mechanistic Studies of Formazan Redox Activity

The redox chemistry of formazans is a cornerstone of their utility, most famously demonstrated in their relationship with tetrazolium salts. The formazan-tetrazolium couple represents a reversible redox system, a characteristic that is central to many of their applications. wikipedia.org

The fundamental redox transformation involves the oxidation of a formazan to a colorless tetrazolium salt and the corresponding reduction of the tetrazolium salt back to the intensely colored formazan. This transformation is often mediated by cellular enzymes and reducing agents like NADH and NADPH, which forms the basis of widely used cell viability assays. wikipedia.org In these biological contexts, the reduction of a tetrazolium salt to its formazan counterpart is indicative of metabolic activity.

From a mechanistic standpoint, the redox activity of formazans is intrinsically linked to their conjugated π-system. The extended network of double bonds across the formazan backbone facilitates electron transfer processes. The substituents on the phenyl rings play a crucial role in modulating the redox potential of the molecule. In the case of this compound, the presence of the biphenylyl group, an electron-donating moiety, is expected to influence the ease of oxidation compared to simpler triaryl formazans.

Electrochemical studies on various formazan derivatives have provided quantitative insights into their redox behavior. These studies typically reveal that formazans can undergo both oxidation and reduction processes at characteristic potentials. The substitution pattern on the aromatic rings can systematically tune these potentials. While specific electrochemical data for this compound is not extensively documented in the literature, the principles established for analogous triaryl formazans would apply. It is anticipated that the biphenylyl group would lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted triphenylformazan.

The redox mechanism is not limited to simple electron transfer. The proton-coupled nature of the redox process, involving the N-H proton of the formazan backbone, adds another layer of complexity. The pH of the medium can, therefore, significantly impact the redox equilibrium.

Table 1: Key Aspects of Formazan Redox Activity

| Feature | Description |

| Core Process | Reversible oxidation to a tetrazolium salt and reduction back to the formazan. |

| Electron Transfer | Facilitated by the conjugated π-system of the formazan backbone. |